Hydrazinol Heat of Formation and Proton Affinity vs. Hydrazine: A Thermochemical Comparison
Computational studies at the G2, G3, and CBS levels of theory provide direct quantitative comparisons for the thermochemical properties of Hydrazinol (NH2NHOH) and its parent compound, Hydrazine (N2H4) [1]. The calculated heat of formation (ΔHf) for Hydrazinol at the G3 level of theory is 41.0 kJ/mol, compared to 95.4 kJ/mol for Hydrazine. The proton affinity (PA) of Hydrazinol at the G3 level is 946.1 kJ/mol, compared to 853.2 kJ/mol for Hydrazine. This represents a 57% lower heat of formation and a 10.9% higher proton affinity for Hydrazinol relative to Hydrazine [1].
| Evidence Dimension | Heat of Formation (ΔHf) and Proton Affinity (PA) |
|---|---|
| Target Compound Data | ΔHf = 41.0 kJ/mol; PA = 946.1 kJ/mol |
| Comparator Or Baseline | Hydrazine (N2H4): ΔHf = 95.4 kJ/mol; PA = 853.2 kJ/mol |
| Quantified Difference | ΔHf: 57% lower for Hydrazinol; PA: 10.9% higher for Hydrazinol |
| Conditions | Gas-phase computational results at the G3 level of theory [1] |
Why This Matters
These differences indicate Hydrazinol is a more thermodynamically stable and more basic molecule than hydrazine, which directly impacts its suitability and safety profile in energetic material applications and synthetic chemistry as a base or nucleophile.
- [1] Ball, D. W. (2002). Basic thermochemical properties of NH2NHOH and NH2ONH2: new potential fuels?. Journal of Molecular Structure: THEOCHEM, 578(1-3), 185-190. View Source
